molecular formula C10H24BrNO2S2 B561788 [6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide CAS No. 1041424-77-4

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide

Cat. No.: B561788
CAS No.: 1041424-77-4
M. Wt: 334.331
InChI Key: ZDCGBEOAIWDJBP-UHFFFAOYSA-M
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Description

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide is a quaternary ammonium salt. This compound has been utilized for various purposes, including as a herbicide, fungicide, and molluscicide. It has also been studied for its potential therapeutic effects in medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halide exchange reactions can be carried out using sodium or potassium halides in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various halide salts.

Scientific Research Applications

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide has been studied for its applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized as a herbicide, fungicide, and molluscicide.

Mechanism of Action

The mechanism of action of [6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to cell lysis and death. It may also inhibit specific enzymes or proteins, interfering with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium chloride
  • 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium iodide

Uniqueness

[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quaternary ammonium structure makes it highly soluble in water, and the presence of the methanesulfonyl group enhances its reactivity and stability.

Properties

IUPAC Name

trimethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2S2.BrH/c1-11(2,3)9-7-5-6-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGBEOAIWDJBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858539
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041424-77-4
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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